molecular formula C19H19ClN2O2 B6100434 4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-2-piperazinone

4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-2-piperazinone

Cat. No. B6100434
M. Wt: 342.8 g/mol
InChI Key: OXGBRKJDNHOLGB-UHFFFAOYSA-N
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Description

4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-2-piperazinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as CPP and is synthesized through a specific method that involves the reaction of 3-chlorophenylacetic acid with phenylpropanoic acid. CPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of CPP is not fully understood. However, it is believed to act as a dopamine D1 receptor agonist and a serotonin 5-HT1A receptor partial agonist. These actions are thought to contribute to CPP's antipsychotic, anxiolytic, and antidepressant properties.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. It has been demonstrated to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. Furthermore, CPP has been shown to modulate the activity of various neurotransmitter systems, including the glutamatergic and GABAergic systems.

Advantages and Limitations for Lab Experiments

CPP has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high level of purity. Furthermore, CPP has been extensively studied, and its effects are well-characterized. However, one limitation of CPP is that it has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

For research include investigating its potential use in treating drug addiction and withdrawal symptoms, further investigation into its mechanism of action, and its long-term effects.

Synthesis Methods

The synthesis of CPP involves the reaction of 3-chlorophenylacetic acid with phenylpropanoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under high temperature and pressure. The resulting product is then treated with piperazine to form CPP.

Scientific Research Applications

CPP has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties. CPP has also been investigated for its potential use in treating drug addiction and withdrawal symptoms. Furthermore, CPP has been studied for its ability to improve cognitive function and memory.

properties

IUPAC Name

4-[3-(3-chlorophenyl)-3-phenylpropanoyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c20-16-8-4-7-15(11-16)17(14-5-2-1-3-6-14)12-19(24)22-10-9-21-18(23)13-22/h1-8,11,17H,9-10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGBRKJDNHOLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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